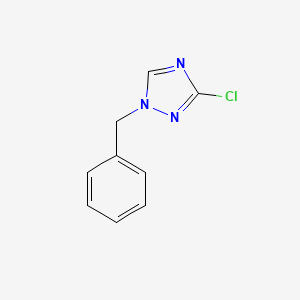
1-benzyl-3-chloro-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-chloro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
The primary target of 1-benzyl-3-chloro-1H-1,2,4-triazole is acetylcholine esterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Inhibiting AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in an increased concentration of acetylcholine at the synaptic cleft, which can enhance cholinergic transmission . The compound’s interaction with AChE is based on the structural feature of donepezil, a known AChE inhibitor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, affecting the transmission of nerve impulses . The downstream effects of this action can include enhanced nerve function and potential therapeutic effects in conditions such as Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance nerve function . This could potentially have therapeutic effects in conditions characterized by reduced cholinergic transmission, such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-chloro-1H-1,2,4-triazole can be synthesized through several methods:
Reaction with Thionyl Chloride: One common method involves the reaction of 1,2,4-triazole with thionyl chloride in a suitable solvent.
Reaction with Chloroacetic Acid or Chloroacetic Anhydride: Another method involves the reaction of 1,2,4-triazole-5-thione with chloroacetic acid or chloroacetic anhydride in the presence of an alcohol solvent.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-chloro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazole ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted triazole derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-Benzyl-3-chloro-1H-1,2,4-triazole has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as polymers and dyes.
Agriculture: The compound serves as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-chloro-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
1-Benzyl-1H-1,2,3-Triazole: This compound lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-Benzyl-4-Phenyl-1H-1,2,3-Triazole:
3-Chloro-1,2,4-Triazole: This compound lacks the benzyl group, which may affect its biological activity and chemical reactivity.
The unique combination of a benzyl group and a chlorine atom in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-benzyl-3-chloro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGINEKFYXREGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)
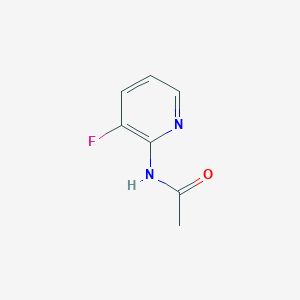
![5-amino-1-[(4-chlorophenyl)methyl]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)
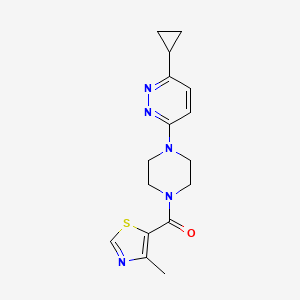
![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)
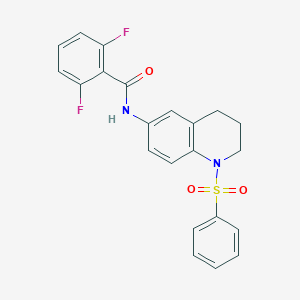
![N-(2,3-dimethylphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2818343.png)

![2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2818348.png)
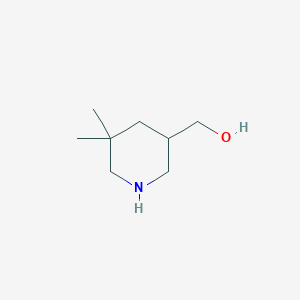
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2818351.png)
![[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2818353.png)
